molecular formula C13H12F3NO B14185355 N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide CAS No. 923587-35-3

N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B14185355
CAS No.: 923587-35-3
M. Wt: 255.23 g/mol
InChI Key: KNQUUIIZCJQULK-UHFFFAOYSA-N
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Description

N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as buta-2,3-diene, N-methylamine, and 3-(trifluoromethyl)benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.

    Reaction Steps: The buta-2,3-diene is first reacted with N-methylamine to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification.

Chemical Reactions Analysis

Types of Reactions

N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Buta-2,3-dien-1-yl)-4-fluorobenzamide: This compound shares a similar structure but has a fluorine atom instead of a trifluoromethyl group.

    N-(Buta-2,3-dien-1-yl)-N-methylbenzamide: This compound lacks the trifluoromethyl group, making it less reactive in certain contexts.

Uniqueness

N-(Buta-2,3-dien-1-yl)-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

923587-35-3

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

InChI

InChI=1S/C13H12F3NO/c1-3-4-8-17(2)12(18)10-6-5-7-11(9-10)13(14,15)16/h4-7,9H,1,8H2,2H3

InChI Key

KNQUUIIZCJQULK-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C=C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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